molecular formula C17H23NO5 B2889757 (2Z)-but-2-enedioicacid,methyl[1-(oxolan-2-yl)-2-phenylethyl]amine CAS No. 2247108-52-5

(2Z)-but-2-enedioicacid,methyl[1-(oxolan-2-yl)-2-phenylethyl]amine

Cat. No.: B2889757
CAS No.: 2247108-52-5
M. Wt: 321.373
InChI Key: IHVCMTKUTMIWCB-BTJKTKAUSA-N
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Description

(2Z)-but-2-enedioicacid,methyl[1-(oxolan-2-yl)-2-phenylethyl]amine is a complex organic compound that features both a carboxylic acid and an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-but-2-enedioicacid,methyl[1-(oxolan-2-yl)-2-phenylethyl]amine typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of (Z)-But-2-enedioic acid: This can be synthesized via the isomerization of maleic acid.

    Synthesis of N-methyl-1-(oxolan-2-yl)-2-phenylethanamine: This might involve the reaction of N-methyl-2-phenylethanamine with oxirane under acidic conditions to form the oxolan ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, forming N-oxide derivatives.

    Reduction: Reduction reactions could target the carboxylic acid group, converting it to an alcohol.

    Substitution: The compound could undergo nucleophilic substitution reactions, especially at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Reagents like alkyl halides or acyl chlorides might be employed under basic or acidic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Synthesis: It might serve as an intermediate in the synthesis of more complex molecules.

Biology

    Biochemical Studies: The compound could be used to study enzyme interactions and metabolic pathways.

Medicine

Industry

    Material Science: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, the compound might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    But-2-enedioic acid derivatives: Compounds with similar carboxylic acid groups.

    N-methyl-2-phenylethanamine derivatives: Compounds with similar amine groups.

Uniqueness

The combination of the (Z)-But-2-enedioic acid and N-methyl-1-(oxolan-2-yl)-2-phenylethanamine moieties in a single molecule could confer unique chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

(Z)-but-2-enedioic acid;N-methyl-1-(oxolan-2-yl)-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.C4H4O4/c1-14-12(13-8-5-9-15-13)10-11-6-3-2-4-7-11;5-3(6)1-2-4(7)8/h2-4,6-7,12-14H,5,8-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVCMTKUTMIWCB-BTJKTKAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=CC=C1)C2CCCO2.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(CC1=CC=CC=C1)C2CCCO2.C(=C\C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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